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molecular formula C12H8FN3O B7870591 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile

Cat. No. B7870591
M. Wt: 229.21 g/mol
InChI Key: KAYKKXLAOGKTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790756B2

Procedure details

A teflon capped vial was charged with 4-amino-3-fluorophenol (0.291 g, 2.29 mmol) and anhydrous DMF (2.3 mL). The resultant solution was de-gassed in vacuo and backfilled with argon (3×). The vial was treated with sodium tert-butoxide (0.27 g, 2.41 mmol) under argon and quickly capped. The reaction mixture was stirred at RT for 1 h. After addition of 4-chloropicolinonitrile (0.317 g, 2.29 mmol) and K2CO3 (0.174 g, 1.26 mmol), the vial was de-gassed again and heated in a 90° C. oil bath overnight. The reaction mixture was diluted with EtOAc (60 mL) and washed with brine (25 mL). The aqueous phase was back-extracted with EtOAc (50 mL). The combined organic layers were washed with brine (25 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography to afford 4-(4-amino-3-fluorophenoxy)picolinonitrile (0.162 g, 31% yield) as a colorless oil. 1H NMR (DMSO-d6) δ 8.56 (d, J=5.6 Hz, 1H), 7.62 (d, J=2.0 Hz, 1H), 7.14 (dd, J=6.0, 2.8 Hz, 1H), 7.03 (dd, J=11.6, 2.4 Hz, 1H), 6.88-6.77 (m, 2H), 5.25 (s, 2H); MS (ESI) m/z: 230.0 (M+H+).
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.291 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.317 g
Type
reactant
Reaction Step Three
Name
Quantity
0.174 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[Na+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5.6|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.291 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
2.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
0.317 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Name
Quantity
0.174 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solution was de-gassed in vacuo
CUSTOM
Type
CUSTOM
Details
quickly capped
CUSTOM
Type
CUSTOM
Details
the vial was de-gassed again
TEMPERATURE
Type
TEMPERATURE
Details
heated in a 90° C. oil bath overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc (60 mL)
WASH
Type
WASH
Details
washed with brine (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.162 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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